molecular formula C22H25N5O2 B11006707 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11006707
M. Wt: 391.5 g/mol
InChI Key: INMIDAKUDAQPDW-UHFFFAOYSA-N
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Description

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with the molecular formula C22H25N5O2 and a molecular weight of 391.4662 This compound is notable for its unique structure, which includes a benzotriazinone core and a benzylpiperazine moiety

Preparation Methods

The synthesis of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, including the formation of the benzotriazinone core and the subsequent attachment of the benzylpiperazine groupIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials and as a component in chemical processes

Mechanism of Action

The mechanism of action of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-[1-(4-benzylpiperazin-1-yl)-1-oxobutan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H25N5O2/c1-2-20(27-21(28)18-10-6-7-11-19(18)23-24-27)22(29)26-14-12-25(13-15-26)16-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3

InChI Key

INMIDAKUDAQPDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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